

2,5-Dimethoxybenzyl Alcohol: Technical Guide & Synthesis Protocols

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzyl alcohol

CAS No.: 33524-31-1

Cat. No.: B142674

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Core Identity & Physicochemical Profile

2,5-Dimethoxybenzyl alcohol is a substituted benzyl alcohol used primarily as a versatile building block in the synthesis of pharmacophores (e.g., phenethylamines, benzofurans) and supramolecular structures (e.g., pillar[n]arenes). Its electron-rich aromatic ring makes it highly reactive toward electrophilic aromatic substitution and oxidation.^[1]

Property	Specification
CAS Number	33524-31-1
IUPAC Name	(2,5-Dimethoxyphenyl)methanol
Molecular Formula	C ₉ H ₁₂ O ₃
Molecular Weight	168.19 g/mol
Appearance	Viscous colorless to pale yellow liquid (solidifies upon standing/cooling)
Melting Point	45–48 °C (Lit.) [1]
Boiling Point	122–125 °C @ 1 mmHg
Density	1.173 g/mL @ 25 °C
Solubility	Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water
Flash Point	> 113 °C (Closed Cup)

Spectroscopic Characterization

Verified data for structural confirmation.

¹H NMR (400 MHz, CDCl₃)

Shift (δ ppm)	Multiplicity	Integration	Assignment
6.89	Doublet (d)	1H	Ar-H (C3)
6.76	Doublet of Doublets (dd)	1H	Ar-H (C4)
6.74	Doublet (d)	1H	Ar-H (C6)
4.61	Singlet (s)	2H	Ar-CH ₂ -OH
3.74	Singlet (s)	3H	O-CH ₃ (C2)
3.71	Singlet (s)	3H	O-CH ₃ (C5)
3.06	Broad Singlet (br s)	1H	-OH

¹³C NMR (Predicted/Typical)

- Aromatic Carbons: ~153.6 (C-O), ~151.4 (C-O), ~129.5 (C-CH₂), ~115.0, ~112.5, ~111.4.
- Benzylic Carbon: ~61.8 (CH₂-OH).[1]
- Methoxy Carbons: ~55.8, 55.7.[1]

Synthesis & Production Protocols

The most reliable route to high-purity **2,5-dimethoxybenzyl alcohol** is the reduction of 2,5-dimethoxybenzaldehyde. This method avoids the over-oxidation risks associated with oxidizing 2,5-dimethoxytoluene.[1]

Protocol A: Reduction via Lithium Aluminum Hydride (LiAlH₄)

Target: High Yield (>90%) | Scale: 20 mmol[2]

Reagents:

- 2,5-Dimethoxybenzaldehyde (3.32 g, 20 mmol)[2]
- LiAlH₄ (748 mg, 22 mmol)[2]

- Anhydrous THF (40 mL total)
- Saturated Na₂SO₄ solution (Quench)[2]

Workflow:

- Preparation: Suspend LiAlH₄ (22 mmol) in anhydrous THF (20 mL) in a flame-dried round-bottom flask under N₂ atmosphere. Cool to 0 °C.
- Addition: Dissolve 2,5-dimethoxybenzaldehyde (20 mmol) in THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes, maintaining 0 °C.
- Reaction: Stir the mixture at 0 °C for 30–60 minutes. Monitor via TLC (Petroleum Ether:EtOAc 1:1) until the aldehyde spot disappears.[1]
- Quench: Carefully add saturated Na₂SO₄ solution dropwise at 0 °C until gas evolution ceases and a white granular precipitate forms.
- Workup: Dilute with EtOAc (50 mL) and dry the mixture over anhydrous Na₂SO₄. Filter through a celite or silica pad to remove aluminum salts.[1]
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol as a viscous oil.
- Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 2:1) or recrystallize from cold ether/hexane if solid.[1]

Protocol B: Conversion to 2,5-Dimethoxybenzyl Chloride

Key Intermediate for Phenethylamine Synthesis

Reagents:

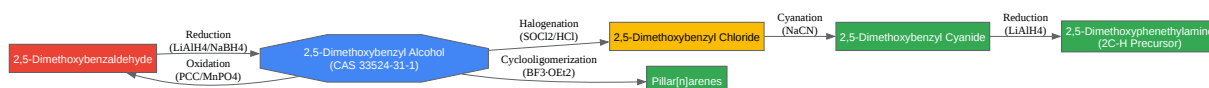
- **2,5-Dimethoxybenzyl alcohol** (1 eq)[3][4]
- Thionyl Chloride (SOCl₂, 1.2 eq)
- Dichloromethane (DCM) dry

Workflow:

- Dissolve the alcohol in dry DCM at 0 °C.
- Add SOCl₂ dropwise.[1][5] (Note: HCl gas is evolved; use a fume hood).[1]
- Stir at room temperature for 1–2 hours.
- Evaporate solvent and excess SOCl₂ under vacuum.[1]
- Result: 2,5-Dimethoxybenzyl chloride (unstable, use immediately for alkylation or cyanation).
[1]

Reaction Pathways & Applications

This compound serves as a "divergent node" in synthesis.[1] It can be oxidized back to the aldehyde, halogenated for alkylation, or used in supramolecular chemistry.[1]



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Figure 1: Synthetic divergence from **2,5-Dimethoxybenzyl alcohol**.^[1] Blue node indicates the subject of this guide.

Key Applications:

- Medicinal Chemistry (Phenethylamines):
 - The alcohol is converted to the benzyl chloride, then to the benzyl cyanide (nitrile).
 - Reduction of the nitrile yields 2,5-dimethoxyphenethylamine (2C-H), a core scaffold for serotonin 5-HT₂ receptor agonists (e.g., 2C-B, 2C-I series).

- Note: Researchers must adhere to local regulations regarding phenethylamine precursors.
- Supramolecular Chemistry:
 - Used as a monomer for the synthesis of Pillar[n]arenes (n=5, 6) via acid-catalyzed cyclooligomerization.[1] These macrocycles are used in host-guest chemistry and drug delivery systems.[1]
- Total Synthesis:
 - Precursor in the synthesis of anthracycline antibiotics like Daunomycinone.[1]

Safety & Handling (HSE)

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][6] 2A (H319), STOT SE 3 (H335).[1][6]
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is air-sensitive and may oxidize to the aldehyde or discolor upon prolonged exposure to air.[1]
- Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents (e.g., KMnO₄, CrO₃) which may cause exothermic reactions.[1]

References

- Sigma-Aldrich.**2,5-Dimethoxybenzyl alcohol** Product Sheet & SDS.[1][Link](#)
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- Ogoshi, T., et al. (2008).[1] Para-bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host–guest property.[1] J. Am. Chem. Soc.[1] (Contextual reference for Pillararene synthesis from benzyl alcohols).

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